molecular formula C23H27ClN2O2 B4880903 N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide

N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide

カタログ番号 B4880903
分子量: 398.9 g/mol
InChIキー: XOYRBGHVTWXUGP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has shown potential in the treatment of Parkinson's disease.

作用機序

The mechanism of action of CEP-1347 is not fully understood, but it is thought to act as a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This pathway is involved in cell death and inflammation, and its activation has been implicated in the pathogenesis of Parkinson's disease. By inhibiting this pathway, CEP-1347 may protect dopaminergic neurons from degeneration.
Biochemical and Physiological Effects
CEP-1347 has been shown to have a number of biochemical and physiological effects in preclinical models of Parkinson's disease. It has been shown to reduce oxidative stress and inflammation in the brain, as well as improve mitochondrial function. CEP-1347 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons.

実験室実験の利点と制限

CEP-1347 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized, and it has been extensively studied in preclinical models of Parkinson's disease. However, there are also some limitations to its use. CEP-1347 has not yet been tested in clinical trials, and its safety and efficacy in humans is not yet known. Additionally, the mechanism of action of CEP-1347 is not fully understood, which may limit its use in certain experiments.

将来の方向性

There are several future directions for the study of CEP-1347. One area of research could focus on the development of more potent and selective inhibitors of the JNK pathway. Another area of research could focus on the use of CEP-1347 in combination with other drugs for the treatment of Parkinson's disease. Finally, clinical trials will be necessary to determine the safety and efficacy of CEP-1347 in humans.

合成法

CEP-1347 can be synthesized through a multi-step process that involves the reaction of 2-chloroethylamine hydrochloride with 2-chlorobenzaldehyde to form 2-(2-chlorophenyl)ethylamine. This intermediate is then reacted with 3-phenylpropionyl chloride to form N-[2-(2-chlorophenyl)ethyl]-3-phenylpropionamide. Finally, the piperidinecarboxylic acid derivative is added to form CEP-1347.

科学的研究の応用

CEP-1347 has been extensively studied in preclinical models of Parkinson's disease. It has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models of the disease. CEP-1347 has also been shown to have neuroprotective effects in other neurodegenerative diseases such as Alzheimer's disease and Huntington's disease.

特性

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O2/c24-21-11-5-4-10-19(21)14-15-25-23(28)20-12-13-22(27)26(17-20)16-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11,20H,6,9,12-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYRBGHVTWXUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)NCCC2=CC=CC=C2Cl)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。